N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride
Description
This compound, also known as desmethyl-WAY 100635 trihydrochloride (CAS 146715-34-6), is a trihydrochloride salt derivative of a cyclohexanecarboxamide scaffold . Its structure features:
- A 2-hydroxyphenyl-substituted piperazine ring.
- An ethyl linker connecting the piperazine to a cyclohexanecarboxamide group.
- A pyridin-2-yl moiety attached to the carboxamide nitrogen.
The trihydrochloride salt enhances aqueous solubility, making it suitable for in vitro and in vivo studies targeting 5-HT1A receptors, where it acts as a high-affinity antagonist . Its molecular weight is 422.571 g/mol, with a predicted density of 1.154 g/cm³ and boiling point of 594.8°C .
Properties
IUPAC Name |
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2.3ClH/c29-22-11-5-4-10-21(22)27-17-14-26(15-18-27)16-19-28(23-12-6-7-13-25-23)24(30)20-8-2-1-3-9-20;;;/h4-7,10-13,20,29H,1-3,8-9,14-19H2;3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVALGQSZNINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCN(CC2)C3=CC=CC=C3O)C4=CC=CC=N4.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Desmethyl-WAY 100635 trihydrochloride can be synthesized by reacting its descyclohexanecarbonyl analogue with carbonyl-11C-cyclohexanecarbonyl chloride. This reaction is carried out in high specific radioactivity and high radiochemical purity using high-performance liquid chromatography (HPLC) for separation .
Industrial Production Methods
The industrial production of desmethyl-WAY 100635 trihydrochloride involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of high-performance liquid chromatography (HPLC) for purification and formulation for intravenous injection .
Chemical Reactions Analysis
Types of Reactions
Desmethyl-WAY 100635 trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form polar radioactive metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl-11C-cyclohexanecarbonyl chloride for synthesis and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled laboratory conditions with precise temperature and pressure settings .
Major Products Formed
The major products formed from these reactions include polar radioactive metabolites and other derivatives that can be used for further research and imaging studies .
Scientific Research Applications
The compound exhibits notable biological activity as a ligand for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. This interaction is crucial for mood regulation and anxiety management, making it a valuable candidate for research into antidepressants and anxiolytics.
Research Applications
-
Psychiatric Disorders :
- Studies have shown that this compound can influence serotonin pathways, suggesting its application in the treatment of depression and anxiety disorders.
- Clinical trials are needed to evaluate its efficacy and safety in human subjects.
-
Neurological Research :
- The compound's interaction with neurotransmitter systems may provide insights into neurodegenerative diseases.
- It could be explored as a neuroprotective agent or in the context of cognitive enhancement.
-
Pharmacological Studies :
- The compound serves as a model for developing new drugs targeting serotonin receptors.
- Its structural characteristics can guide the synthesis of analogs with improved pharmacological profiles.
Case Studies and Research Findings
Numerous studies have been conducted to evaluate the effects of compounds structurally related to N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide; trihydrochloride. For instance:
-
Study on Serotonin Modulation :
- A study demonstrated that compounds targeting 5-HT receptors could significantly alter serotonin levels in animal models, leading to improved mood and reduced anxiety symptoms.
-
Neuroprotective Effects :
- Another research effort investigated the neuroprotective properties of similar compounds in models of neurodegeneration, showing promise in enhancing neuronal survival and function.
-
Clinical Trials :
- Ongoing clinical trials are assessing the safety and efficacy of related compounds in treating major depressive disorder, with preliminary results indicating favorable outcomes.
Mechanism of Action
Desmethyl-WAY 100635 trihydrochloride exerts its effects by binding selectively to 5-HT1A receptors in the brain. This binding inhibits the activity of these receptors, which are involved in the regulation of serotonin levels. The compound’s high affinity for 5-HT1A receptors makes it an effective radioligand for PET imaging studies, providing detailed information about receptor distribution and density .
Comparison with Similar Compounds
WAY-100,635 Maleate
Structure :
- 2-Methoxyphenyl group on the piperazine (vs. 2-hydroxyphenyl in the trihydrochloride compound).
- Maleate counterion (vs. trihydrochloride).
Functional Differences :
- Receptor Binding : Both are 5-HT1A antagonists, but the hydroxyl substitution may reduce metabolic stability while maintaining high receptor affinity (~Ki < 1 nM for 5-HT1A) .
| Parameter | Trihydrochloride Compound | WAY-100,635 Maleate |
|---|---|---|
| Piperazine Substituent | 2-Hydroxyphenyl | 2-Methoxyphenyl |
| Molecular Weight | 422.571 g/mol | 540.661 g/mol (maleate salt) |
| Solubility | High (trihydrochloride salt) | Moderate (maleate salt) |
| Key Application | Receptor binding studies | In vivo antagonism studies |
18F-Mefway and 18F-FCWAY
Structural Similarities :
- Both are fluorine-18-labeled analogues with a piperazine-ethyl-carboxamide backbone .
Key Differences :
- Substituents : 18F-Mefway has a trans-18F-fluoromethyl group , while 18F-FCWAY retains the methoxyphenyl group.
- Applications: Used as PET tracers for 5-HT1A receptor imaging, unlike the non-radiolabeled trihydrochloride compound, which is used for mechanistic studies .
| Parameter | Trihydrochloride Compound | 18F-Mefway |
|---|---|---|
| Radiolabel | None | Fluorine-18 |
| Target | 5-HT1A antagonism | 5-HT1A receptor imaging |
| Binding Affinity | Sub-nanomolar | Comparable (nanomolar range) |
Piperazine-Based D3 Receptor Ligands (e.g., Compounds 3a and 3b)
Structural Overlap :
- Share the piperazine-ethyl-carboxamide core.
Divergence :
- Substituents: Thiophenyl and cyanophenyl groups in 3a/3b vs. hydroxyphenyl in the trihydrochloride compound.
- Target Specificity : 3a/3b target D3 dopamine receptors , while the trihydrochloride compound is selective for 5-HT1A .
| Parameter | Trihydrochloride Compound | Compound 3a/3b |
|---|---|---|
| Key Aryl Group | 2-Hydroxyphenyl | 3-Cyanophenyl/Trifluoromethyl |
| Primary Target | 5-HT1A | D3 dopamine receptor |
| Functional Role | Antagonist | Ligand for receptor modulation |
Research Findings and Implications
- Metabolic Stability : The hydroxyl group in the trihydrochloride compound may reduce first-pass metabolism compared to methoxy analogues, as seen in preclinical models .
- Therapeutic Potential: Unlike WAY-100,635 maleate, which reverses serotonin agonist effects in vivo , the trihydrochloride derivative’s improved solubility supports its utility in high-throughput receptor screening .
- Imaging vs. Mechanistic Studies : Radiolabeled analogues (e.g., 18F-Mefway) prioritize tracer kinetics, while the trihydrochloride compound focuses on binding thermodynamics .
Biological Activity
N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide;trihydrochloride, commonly referred to by its CAS number 924640-31-3, is an organic compound with significant biological activity. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
The compound's molecular formula is with a molecular weight of approximately 447.49 g/mol. It features a piperazine core, which is known for its versatility in medicinal chemistry, and a hydroxyl group that enhances its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 924640-31-3 |
| Molecular Formula | C24H25N5O4 |
| Molecular Weight | 447.49 g/mol |
| LogP | 3.69 |
| PSA | 105.73 Ų |
The compound exhibits several biological activities primarily through its interaction with neurotransmitter systems and enzymes. It has been studied for its potential as a tyrosinase inhibitor, which is crucial in the regulation of melanin production. Tyrosinase inhibition can be beneficial in treating conditions like hyperpigmentation and melanoma.
Tyrosinase Inhibition
Research indicates that derivatives of piperazine, including this compound, can effectively inhibit tyrosinase activity. A study reported that compounds similar to N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide demonstrated significant inhibitory effects on the enzyme with IC50 values indicating potency comparable to established inhibitors like kojic acid .
Antioxidant Activity
In addition to its role as a tyrosinase inhibitor, the compound has shown antioxidant properties. Antioxidants are critical in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The ability to scavenge free radicals was assessed using the ABTS assay, where compounds derived from similar structures exhibited effective scavenging capabilities .
Case Studies
- Anti-Melanogenic Effects : In vitro studies on B16F10 melanoma cells demonstrated that the compound not only inhibited tyrosinase but also reduced melanin synthesis without cytotoxic effects at concentrations up to 25 µM . This suggests potential application in cosmetic formulations aimed at skin lightening.
- Neuroprotective Effects : Another study indicated that piperazine derivatives could protect against glutamate-induced neurotoxicity in PC12 cells, highlighting their potential in treating neurodegenerative diseases .
Q & A
Basic: What are the recommended methods for synthesizing and purifying this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including amide coupling and piperazine ring functionalization. Key steps include:
- Amide bond formation : Use coupling agents like HBTU or BOP in anhydrous THF with triethylamine (TEA) as a base, as demonstrated in piperazine derivative syntheses .
- Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is essential to isolate intermediates. Final purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
- Salt formation : Conversion to the trihydrochloride salt requires stoichiometric HCl in ethanol, followed by lyophilization .
Basic: How should researchers characterize its structural identity and purity?
Answer:
Employ a combination of analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to confirm the cyclohexane carboxamide backbone, piperazine ring protons, and pyridinyl substituents. Aromatic protons near 6.5–8.5 ppm are critical markers .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).
- Elemental analysis : Verify chloride content in the trihydrochloride form .
- HPLC : Use a reverse-phase system to assess purity (>95%) and detect byproducts .
Advanced: What experimental designs are optimal for evaluating its 5-HT1A receptor binding affinity?
Answer:
Receptor binding assays require:
- Radioligand competition : Use ³H-WAY-100635 or ¹⁸F-Mefway as reference ligands. Incubate the compound with 5-HT1A-expressing membranes (e.g., rat hippocampus) at varying concentrations (1 nM–10 µM) .
- Data analysis : Calculate Ki values using nonlinear regression (e.g., GraphPad Prism) and the Cheng-Prusoff equation. Ensure corrections for nonspecific binding (measured with 10 µM serotonin) .
- Specificity screening : Test against off-target receptors (e.g., D2, α1-adrenergic) to confirm selectivity .
Advanced: How can discrepancies in receptor binding data between in vitro and in vivo studies be resolved?
Answer:
Common discrepancies arise from:
- Metabolic instability : Perform hepatocyte stability assays (e.g., incubation with rat/human hepatocytes) to assess amide bond hydrolysis, a known issue in piperazine derivatives .
- Blood-brain barrier (BBB) penetration : Measure logP values (e.g., shake-flask method) to optimize lipophilicity (ideal range: 2–3). If BBB uptake is low, consider prodrug strategies .
- Pharmacokinetic profiling : Conduct biodistribution studies in rodents using radiolabeled analogs (e.g., ¹²³I-labeled derivatives) to correlate in vitro affinity with brain exposure .
Basic: What safety protocols are critical for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to potential respiratory irritancy .
- Storage : Store at –20°C in airtight, light-resistant containers. The hydrochloride salt is hygroscopic; desiccants are recommended .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration as hazardous organic waste .
Advanced: What strategies improve the compound’s metabolic stability for in vivo applications?
Answer:
- Structural modifications : Replace labile groups (e.g., ester/amide bonds) with bioisosteres like triazoles or oxadiazoles. The trifluoromethyl group in related compounds enhances stability .
- Deuterium incorporation : Substitute hydrogen with deuterium at metabolically vulnerable positions to slow CYP450-mediated degradation .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to prolong half-life .
Advanced: How can computational modeling guide SAR studies for this compound?
Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with 5-HT1A’s binding pocket (PDB ID: 6G79). Focus on hydrogen bonding with Asp116 and π-π stacking with Phe361 .
- QSAR models : Train models on analogs’ logP, polar surface area, and IC50 data to predict affinity and BBB penetration .
- MD simulations : Assess conformational stability of the piperazine-ethyl linker in aqueous and membrane environments .
Basic: What are the key stability-indicating parameters during storage?
Answer:
- Forced degradation studies : Expose the compound to heat (60°C), light (UV, 48 hr), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via HPLC; <5% impurity increase is acceptable .
- Hygroscopicity : Track weight gain in humidity chambers (40°C/75% RH). Use Karl Fischer titration to quantify water absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
